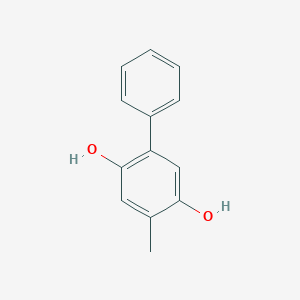
4-Methylbiphenyl-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbiphenyl-2,5-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic derivative of biphenyl, which is a widely used organic compound in the chemical industry.
Mécanisme D'action
The mechanism of action of 4-Methylbiphenyl-2,5-diol is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and stabilizing them in solution. This property makes it useful in catalysis, where it can enhance the reactivity of metal complexes.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 4-Methylbiphenyl-2,5-diol. However, studies have shown that the compound is relatively non-toxic and has low environmental impact. This makes it a potentially useful alternative to other organic compounds that are more hazardous.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methylbiphenyl-2,5-diol in lab experiments include its high yield, stability, and low toxicity. However, the compound is relatively expensive and requires careful handling due to its reactivity. In addition, its limited solubility in water can make it challenging to work with in some applications.
Orientations Futures
There are several potential future directions for research on 4-Methylbiphenyl-2,5-diol. One area of interest is its use as a ligand in metal complexes for catalysis. Another potential application is in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of the compound.
Conclusion:
In conclusion, 4-Methylbiphenyl-2,5-diol is a synthetic derivative of biphenyl that has gained significant attention in scientific research due to its unique properties. It has potential applications in catalysis, materials science, and other areas. While there is limited research on its biochemical and physiological effects, the compound is relatively non-toxic and has low environmental impact. Further research is needed to fully understand its mechanism of action and potential future applications.
Méthodes De Synthèse
The synthesis of 4-Methylbiphenyl-2,5-diol involves the reaction of biphenyl with methyl lithium in the presence of a catalyst. The reaction is carried out in anhydrous conditions and requires careful handling due to the reactivity of the reactants. The yield of the reaction is typically high, and the product can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
4-Methylbiphenyl-2,5-diol has been extensively studied for its potential use in various scientific applications. One of the most significant areas of research is its use as a ligand in metal complexes. The compound has been shown to form stable complexes with metals such as copper, nickel, and palladium, which have potential applications in catalysis.
Propriétés
Numéro CAS |
123830-00-2 |
|---|---|
Nom du produit |
4-Methylbiphenyl-2,5-diol |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-methyl-5-phenylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O2/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
Clé InChI |
IIGXNLGWRROPLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



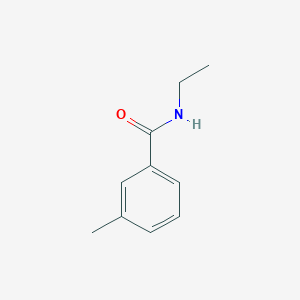
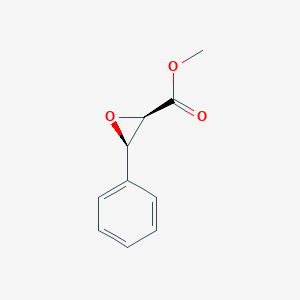


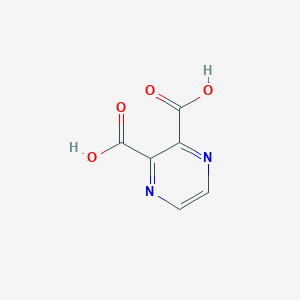

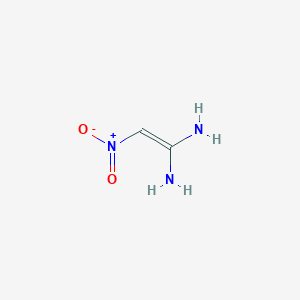
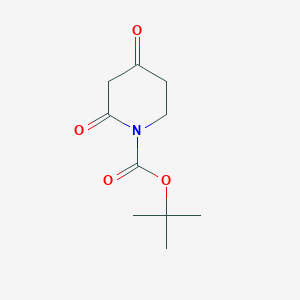
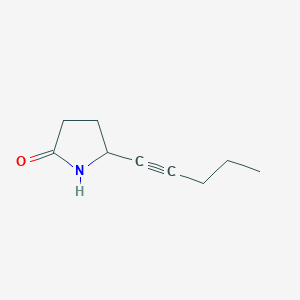
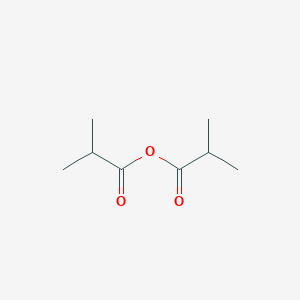
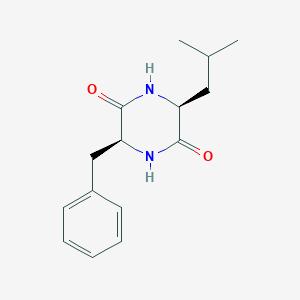
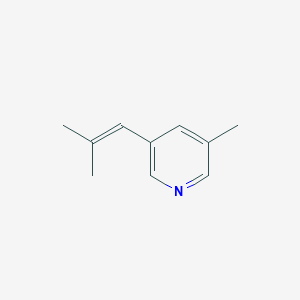

![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)